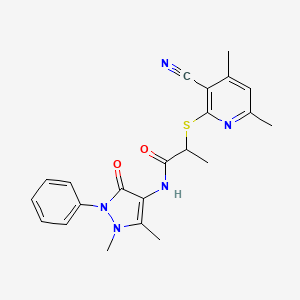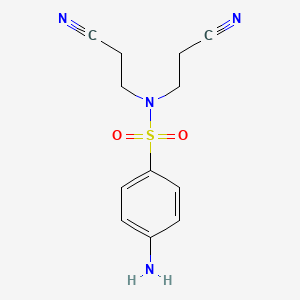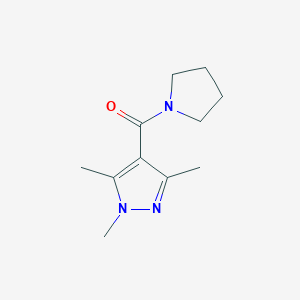![molecular formula C22H18N6O3 B7463851 N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)
N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BCQ or quinoxaline derivative and has a molecular formula of C24H20N6O3.
Mécanisme D'action
The mechanism of action of N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide involves the inhibition of various cellular pathways. This compound has been shown to inhibit the activity of various enzymes such as caspases, kinases, and proteases, which are involved in cellular signaling pathways. Additionally, this compound has been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the application. In cancer research, this compound induces apoptosis in cancer cells, leading to cell death. In neurological research, this compound inhibits the aggregation of amyloid beta peptides, which prevents the formation of plaques in the brain. In antibacterial research, this compound disrupts the cell membrane of bacteria, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide in lab experiments include its potent activity against various cellular pathways and its potential applications in various fields of scientific research. The limitations of using this compound include its complex synthesis method, which requires the use of various reagents and catalysts, and its potential toxicity to living organisms.
Orientations Futures
There are various future directions for the research and development of N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide. Some of the future directions include:
1. Development of Novel Derivatives: Researchers can develop novel derivatives of this compound with improved activity and reduced toxicity.
2. Clinical Trials: Researchers can conduct clinical trials to evaluate the safety and efficacy of this compound in humans.
3. Application in Agriculture: this compound has potential applications in agriculture as a pesticide or herbicide.
4. Application in Material Science: this compound has potential applications in material science as a building block for the synthesis of novel materials.
Conclusion:
This compound is a chemical compound with potential applications in various fields of scientific research. The synthesis of this compound involves a multi-step process that requires the use of various reagents and catalysts. The mechanism of action of this compound involves the inhibition of various cellular pathways. This compound has various biochemical and physiological effects, depending on the application. The advantages of using this compound in lab experiments include its potent activity against various cellular pathways and its potential applications in various fields of scientific research. The limitations of using this compound include its complex synthesis method and potential toxicity to living organisms. There are various future directions for the research and development of this compound, including the development of novel derivatives, conducting clinical trials, and exploring its potential applications in agriculture and material science.
Méthodes De Synthèse
The synthesis of N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the synthesis of 3-nitrobenzamide by reacting 3-nitrobenzoic acid with thionyl chloride. The second step involves the synthesis of 1-butyl-3-cyanopyrrolo[3,2-b]quinoxaline-2-carboxylic acid by reacting 2-aminopyrrole with 2-cyanobenzoic acid in the presence of a catalyst. The final step involves the condensation of 3-nitrobenzamide and 1-butyl-3-cyanopyrrolo[3,2-b]quinoxaline-2-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide has potential applications in various fields of scientific research. Some of the applications include:
1. Cancer Research: this compound has shown promising results in inhibiting the growth of cancer cells in vitro. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neurological Research: this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain.
3. Antibacterial Research: this compound has been shown to have antibacterial properties against various bacterial strains. This compound has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Propriétés
IUPAC Name |
N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c1-2-3-11-27-20(26-22(29)14-7-6-8-15(12-14)28(30)31)16(13-23)19-21(27)25-18-10-5-4-9-17(18)24-19/h4-10,12H,2-3,11H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTNAEIBDCJDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-fluorophenyl)-4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7463783.png)


![1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea](/img/structure/B7463809.png)

![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)

![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
